molecular formula C18H18N2O6S B2424156 2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide CAS No. 2319897-68-0

2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide

Cat. No.: B2424156
CAS No.: 2319897-68-0
M. Wt: 390.41
InChI Key: UUDVAKNLDVDJLH-UHFFFAOYSA-N
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Description

2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide is a complex organic compound featuring a furan ring, a sulfamoyl group, and a phenoxyacetamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide typically involves multiple steps, starting with the preparation of the furan derivative. The furan rings are introduced through a series of reactions involving furan-2-carbaldehyde and appropriate reagents. The sulfamoyl group is then attached using sulfamoyl chloride under controlled conditions. Finally, the phenoxyacetamide moiety is introduced through a coupling reaction with phenoxyacetic acid in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC).

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and the use of high-throughput screening to identify the most efficient catalysts and reagents.

Chemical Reactions Analysis

Types of Reactions

2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide can undergo various chemical reactions, including:

    Oxidation: The furan rings can be oxidized to form furanones.

    Reduction: The sulfamoyl group can be reduced to a sulfonamide.

    Substitution: The phenoxy group can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or chromium trioxide can be used.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically employed.

    Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.

Major Products

    Oxidation: Furanones and other oxidized derivatives.

    Reduction: Sulfonamide derivatives.

    Substitution: Various substituted phenoxyacetamides.

Scientific Research Applications

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its antimicrobial and anticancer properties.

    Industry: Potential use in the development of new materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide involves its interaction with specific molecular targets. The furan rings may interact with aromatic residues in proteins, while the sulfamoyl group can form hydrogen bonds with active site residues. This compound may inhibit enzyme activity or modulate receptor function through these interactions.

Comparison with Similar Compounds

Similar Compounds

    2-(furan-2-yl)-4-phenoxy-quinoline: Shares the furan and phenoxy groups but has a quinoline core.

    2-(5-(5-nitrofuran-2-yl)-1,3,4-thiadiazol-2-ylimino)thiazolidin-4-one: Contains a furan ring and a thiadiazole moiety.

Uniqueness

2-(4-{[2,2-Bis(furan-2-yl)ethyl]sulfamoyl}phenoxy)acetamide is unique due to its combination of a furan ring, a sulfamoyl group, and a phenoxyacetamide moiety. This unique structure provides distinct chemical and biological properties not found in other similar compounds.

Properties

IUPAC Name

2-[4-[2,2-bis(furan-2-yl)ethylsulfamoyl]phenoxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H18N2O6S/c19-18(21)12-26-13-5-7-14(8-6-13)27(22,23)20-11-15(16-3-1-9-24-16)17-4-2-10-25-17/h1-10,15,20H,11-12H2,(H2,19,21)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUDVAKNLDVDJLH-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=COC(=C1)C(CNS(=O)(=O)C2=CC=C(C=C2)OCC(=O)N)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H18N2O6S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

390.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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